molecular formula C7H8FNO B8790919 o-(3-fluorobenzyl)hydroxylamine

o-(3-fluorobenzyl)hydroxylamine

Cat. No.: B8790919
M. Wt: 141.14 g/mol
InChI Key: INUFRNDIHFACLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(3-fluorobenzyl)hydroxylamine is a chemical compound with the molecular formula C7H8FNO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 3-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3-fluorobenzyl)hydroxylamine typically involves the reaction of 3-fluorobenzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the reaction and then cooled to precipitate the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

O-(3-fluorobenzyl)hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(3-fluorobenzyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which O-(3-fluorobenzyl)hydroxylamine exerts its effects involves the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids. The compound can act as an electrophilic aminating agent, facilitating the formation of carbon-nitrogen bonds in organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(3-fluorobenzyl)hydroxylamine is unique due to the presence of the fluorine atom on the benzyl group. This fluorine atom can influence the compound’s reactivity and stability, making it distinct from other hydroxylamine derivatives. The fluorine atom can also enhance the compound’s ability to participate in specific chemical reactions, such as electrophilic aromatic substitution .

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

O-[(3-fluorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H8FNO/c8-7-3-1-2-6(4-7)5-10-9/h1-4H,5,9H2

InChI Key

INUFRNDIHFACLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CON

Origin of Product

United States

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